2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid
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Overview
Description
“2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is a chemical compound. It is related to 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide was achieved by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the linear formula of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is C14H8O5S . The molecular weight of “2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is 373.38.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored. For instance, the functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The use of groups that can direct the reaction to occur at a specific C-H bond has been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the molecular weight of 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid is 288.28 . The molecular weight of “2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” is 373.38.Scientific Research Applications
Synthesis of Target Amide Compounds
The compound “2-(9,10-Dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid” can be synthesized using the acid chloride method. This method has been reported to be effective for producing amide compounds, which are characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, GC-MS .
Antimicrobial Activity
Derivatives of this compound have been synthesized through interaction with α-, β-, and ω-amino acids and have demonstrated antibacterial activity against Mycobacterium luteum . This suggests potential applications in developing new antimicrobial agents.
Synthesis of Thioacetamide Derivatives
New derivatives of the compound have been synthesized by incorporating thioacetamide groups. These derivatives have been studied for their antioxidant and antiplatelet activities , indicating potential use in medical research related to oxidative stress and blood clotting disorders.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research involving similar compounds are promising. For instance, the functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . This could be an environmentally benign approach and thus a green science .
properties
IUPAC Name |
2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c1-2-15(18(22)23)19-26(24,25)10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9,15,19H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPETWCDAVZXYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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